molecular formula C14H19IO3 B6213073 ethyl 1-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2758002-72-9

ethyl 1-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6213073
CAS No.: 2758002-72-9
M. Wt: 362.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C14H19IO3 and its molecular weight is 362.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the reaction of starting materials containing a bicyclo[1.1.1]pentane ring system with an iodine-containing reagent, followed by a series of reactions to introduce an oxabicyclo[2.1.1]hexane ring system and an ethyl ester group.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "3-Iodopropane", "Ethyl 2-bromoacetate", "Sodium hydride", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Bicyclo[1.1.1]pentane is reacted with 3-iodopropane in the presence of sodium hydride to form 3-iodobicyclo[1.1.1]pentane.", "3-Iodobicyclo[1.1.1]pentane is reacted with ethyl 2-bromoacetate in the presence of sodium hydride to form ethyl 1-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "The ethyl ester group is then reduced to an alcohol using sodium borohydride in methanol.", "The alcohol is then oxidized to a ketone using acetic acid and sodium hydroxide.", "The ketone is then reduced to a secondary alcohol using sodium borohydride in methanol.", "The secondary alcohol is then converted to the desired ethyl ester using hydrochloric acid and diethyl ether." ] }

CAS No.

2758002-72-9

Molecular Formula

C14H19IO3

Molecular Weight

362.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.